Momelotinib-2,2,6,6-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

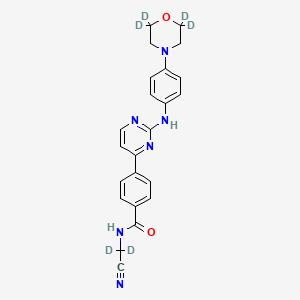

Momelotinib-2,2,6,6-d6 is a deuterated form of momelotinib, an oral Janus kinase 1 and 2 (JAK1/JAK2) and activin A receptor, type I (ACVR1) inhibitor. It has been developed for the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic stability of the drug .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of momelotinib involves several key steps:

Nucleophilic Addition Reaction: The starting material, 4-morpholinoaniline, reacts with cyanamide to form 1-(4-morpholinophenyl)guanidine.

Conversion to Enaminone: Methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal.

Condensation Reaction: The enaminone intermediate is condensed with 1-(morpholinophenyl)guanidine at elevated temperatures in alcoholic alkali to form the desired pyrimidine.

Hydrolysis: The pyrimidine is hydrolyzed to the corresponding acid.

Amidation Reaction: The final step involves amidation to produce momelotinib.

Industrial Production Methods: The industrial production of momelotinib follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

Oxidation: Momelotinib can undergo oxidation reactions, particularly at the morpholine ring.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions, especially nucleophilic substitutions, are common in the synthesis of momelotinib.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Nucleophilic reagents such as cyanamide and dimethylformamide are used in the synthesis.

Major Products: The major products formed from these reactions include various intermediates like 1-(4-morpholinophenyl)guanidine and methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate, leading to the final product, momelotinib .

科学研究应用

Key Mechanisms:

- Inhibition of JAK1/JAK2 : Reduces cytokine signaling.

- Antagonism of ALK2 : Alters hepcidin production, improving iron metabolism.

- Reduction in Inflammatory Cytokines : Leads to enhanced erythropoiesis and symptom relief.

Treatment of Myelofibrosis

Momelotinib has been primarily investigated for its efficacy in treating myelofibrosis. It has received FDA approval for patients with intermediate or high-risk myelofibrosis who also suffer from anemia. Clinical trials have demonstrated its effectiveness in improving anemia symptoms and reducing spleen size.

Clinical Trial Outcomes

| Study | Design | Dosage | Participants | Key Outcomes |

|---|---|---|---|---|

| MOMENTUM Trial | Phase 3 | 200 mg twice daily | 61 | 72% spleen response; 45% anemia response by 8-week criteria |

| SIMPLIFY-1 Trial | Phase 3 | Various dosages | 154 | Significant improvement in anemia; transfusion independence rates increased |

| Long-term Study | Phase I/II | 100-400 mg daily | 165 | 58% overall response; 75% achieved transfusion independence |

Case Studies

- Real-World Evidence Study :

- Long-Term Efficacy Study :

Pharmacokinetics and Metabolic Stability

The deuterated version, momelotinib-2,2,6,6-d6, is utilized in research to study its pharmacokinetics and metabolic stability compared to non-deuterated forms. The incorporation of deuterium can potentially enhance metabolic stability and alter pharmacokinetic properties.

Research Findings

作用机制

Momelotinib exerts its effects by inhibiting JAK1, JAK2, and ACVR1. This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of myelofibrosis cells. By inhibiting ACVR1, momelotinib also reduces the production of hepcidin, a regulator of iron metabolism, thereby alleviating anemia associated with myelofibrosis .

相似化合物的比较

Ruxolitinib: Another JAK1/JAK2 inhibitor used for myelofibrosis.

Fedratinib: A JAK2 inhibitor with similar therapeutic applications.

Pacritinib: A JAK2 and FLT3 inhibitor used in myelofibrosis treatment

Uniqueness: Momelotinib is unique due to its dual inhibition of JAK1/JAK2 and ACVR1, which provides additional benefits in alleviating anemia, a common complication in myelofibrosis patients .

生物活性

Momelotinib-2,2,6,6-d6, a deuterated form of the Janus kinase (JAK) inhibitor momelotinib, has garnered attention for its potential therapeutic applications, particularly in treating myelofibrosis and other myeloproliferative neoplasms. This article explores its biological activity, pharmacodynamics, and clinical efficacy based on diverse research findings.

Overview of Momelotinib

Momelotinib is an ATP-competitive inhibitor primarily targeting JAK1 and JAK2, with reported IC50 values of 11 nM and 18 nM respectively . The introduction of deuterium in its structure aims to enhance its pharmacokinetic properties and metabolic stability. The compound's efficacy has been evaluated in various clinical settings, particularly for patients with myelofibrosis characterized by anemia and splenomegaly.

Momelotinib inhibits the JAK/STAT signaling pathway, which is crucial for hematopoiesis and immune response regulation. By blocking JAK1 and JAK2, momelotinib reduces the signaling of several pro-inflammatory cytokines, including interleukin-6 (IL-6), which is often elevated in myelofibrosis patients . This inhibition leads to decreased inflammation and improved hematological parameters.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Cell Proliferation Inhibition : Momelotinib shows potent inhibition of cell proliferation in JAK2V617F-positive cell lines with IC50 values ranging from 200 nM to 1 μM depending on the specific cell line used .

- Apoptosis Induction : The compound induces apoptosis in various cancer cell lines. For instance, treatment with momelotinib resulted in significant apoptosis in primary multiple myeloma cells when used in combination with conventional therapies .

- Cytokine Modulation : It effectively reduces levels of inflammatory cytokines such as IL-6 and TNF-α in treated patients .

In Vivo Studies

In vivo efficacy has been evaluated using murine models:

- Myeloproliferative Neoplasms Model : Administration of momelotinib at doses of 25 mg/kg and 50 mg/kg resulted in normalization of white blood cell counts and spleen size over an 83-day treatment period. Notably, complete normalization of hematocrit was observed at the higher dosage .

| Dosage (mg/kg) | Duration (days) | White Cell Count Normalization | Hematocrit Normalization |

|---|---|---|---|

| 25 | 83 | Yes | Partial |

| 50 | 83 | Yes | Complete |

Clinical Trials and Case Studies

A phase 1/2 clinical trial evaluated momelotinib's safety and efficacy in patients with myelofibrosis:

- Study Design : The study included 61 subjects receiving momelotinib at a dose of 200 mg twice daily. The primary endpoints were safety assessments and therapeutic responses based on spleen size and symptom scores.

- Results : Significant responses were observed:

- Spleen response by palpation was noted in 72% of subjects.

- Anemia response was achieved in 45% of subjects.

| Endpoint | Response Rate (%) |

|---|---|

| Spleen Response | 72 |

| Anemia Response | 45 |

Additionally, a real-world study across UK centers highlighted similar efficacy outcomes. Patients demonstrated improvements in total symptom scores (TSS) and reductions in transfusion requirements after initiating treatment with momelotinib .

Adverse Effects

The most common adverse effects reported include diarrhea (45.9%), peripheral neuropathy (44.3%), thrombocytopenia (39.3%), and dizziness (36.1%)—primarily attributed to the first-dose effect . Monitoring for these effects is essential during treatment.

化学反应分析

Key Reaction Steps

Step 1: Formation of 1-(4-Morpholinophenyl)guanidine (Intermediate C1)

-

Reactants : 4-Morpholinoaniline and cyanamide (50% aqueous solution).

-

Conditions : Reflux in organic solvent (e.g., ethanol) at 80–90°C with concentrated HCl .

-

Mechanism : Nucleophilic substitution followed by cyclization to form the guanidine intermediate.

Step 2: Synthesis of Methyl (E)-4-[3-(Dimethylamino)acryloyl]benzoate (Intermediate C2)

-

Reactants : Methyl 4-acetylbenzoate and dimethylformamide dimethylacetal (DMF-DMA).

Step 3: Cyclization to Form Pyrimidine Core

-

Reactants : Intermediate C1 and C2.

-

Conditions : Alkaline conditions (NaOH) in n-butanol under reflux .

-

Mechanism : Condensation and cyclization to yield the pyrimidine derivative.

Step 4: Hydrolysis and Amidation

Deuteration Process

-

Target Positions : Deuterium is incorporated at the 2,2,6,6 positions of the morpholine ring and pyrimidine backbone.

-

Methods : Likely involves hydrogen-deuterium exchange under catalytic conditions or use of deuterated reagents during synthesis.

Metabolic Reactions

Momelotinib-2,2,6,6-d6 undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO):

Primary Metabolic Pathways

Key Observations

-

M21 Formation : The major metabolite retains partial JAK1/2 inhibitory activity .

-

Elimination Pathways : Glucuronidation and renal excretion account for <10% of total clearance .

Biochemical Interactions

This compound inhibits JAK/STAT signaling and modulates iron homeostasis through ACVR1 inhibition:

JAK/STAT Pathway Inhibition

ACVR1-Mediated Effects

-

Hepcidin Suppression : Inhibition of ACVR1 reduces hepcidin expression by 30–50%, enhancing iron availability for erythropoiesis .

Table 2: Metabolic Enzyme Contributions

| Enzyme | Contribution to Metabolism | Primary Reaction |

|---|---|---|

| CYP3A4 | 36% | Morpholine ring oxidation |

| CYP2C8 | 19% | N-Dealkylation |

| CYP2C19 | 19% | Nitrile oxidation |

Research Findings

属性

分子式 |

C23H22N6O2 |

|---|---|

分子量 |

420.5 g/mol |

IUPAC 名称 |

N-[cyano(dideuterio)methyl]-4-[2-[4-(2,2,6,6-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2,15D2,16D2 |

InChI 键 |

ZVHNDZWQTBEVRY-GTAZUTTNSA-N |

手性 SMILES |

[2H]C1(CN(CC(O1)([2H])[2H])C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NC([2H])([2H])C#N)[2H] |

规范 SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。